XLogP3 Lipophilicity Advantage Over Linezolid
The target compound exhibits a computed XLogP3 of 2.1 (PubChem), whereas the prototypical oxazolidinone antibiotic linezolid has an XLogP3 of 1.01 (IUPHAR/BPS Guide to Pharmacology) [REFS‑1][REFS‑2]. The +1.09 log‑unit increase corresponds to approximately 12‑fold greater lipophilicity for the target compound, which has been associated with enhanced passive blood–brain barrier permeation when combined with appropriate molecular weight and polar surface area [REFS‑3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Linezolid XLogP3 = 1.01 |
| Quantified Difference | Δ = +1.09 log units |
| Conditions | Computed by PubChem XLogP3 3.0 (target) and IUPHAR/BPS database (linezolid); standardised algorithm comparison |
Why This Matters
Higher intrinsic lipophilicity suggests superior passive CNS distribution, which is a critical parameter when selecting screening compounds for neurological target panels.
- [1] PubChem. PubChem Compound Summary for CID 76150224. https://pubchem.ncbi.nlm.nih.gov/compound/1797350-67-4 View Source
- [2] Guide to Pharmacology. Linezolid ligand summary. IUPHAR/BPS, 2025. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10926 View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541‑553. doi:10.1602/neurorx.2.4.541 View Source
